PDE10A Inhibitory Potency: Sub-100 pM Activity vs. MP-10 and Papaverine
The target compound achieves an IC50 of 0.0998 nM against PDE10A, as recorded in BindingDB from US patent US8933224 [1]. This value is approximately 4-fold more potent than the well-characterized PDE10A inhibitor MP-10 (PF-2545920, IC50 = 0.4 nM) [2] and approximately 360-fold more potent than papaverine (IC50 = 36 nM) [3]. The 4-phenylpiperidine substitution directly attached to the carbonyl is believed to be responsible for this enhanced potency, as the benzylpiperidine analog lacks equivalent activity .
| Evidence Dimension | PDE10A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0998 nM |
| Comparator Or Baseline | MP-10 (PF-2545920): IC50 = 0.4 nM; Papaverine: IC50 = 36 nM |
| Quantified Difference | 4-fold more potent than MP-10; ~360-fold more potent than papaverine |
| Conditions | PDE10 enzymatic activity assay, pH 7.5 (BindingDB assay from US8933224); MP-10 value from MedChemComm 2013, 4, 443-449; Papaverine value from Nucl. Med. Biol. 2010, 37, 133 |
Why This Matters
For PDE10A-targeted drug discovery programs, sub-100 pM potency enables lower compound usage per assay, reducing consumable costs and enabling more sensitive target engagement studies compared to standard tool compounds.
- [1] BindingDB. BDBM142536 (US8933224, 129). Affinity Data IC50: 0.0998 nM for PDE10. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=142536&column=IC50 View Source
- [2] Li J, Jin H, Zhou H, Rothfuss J, Tu Z. Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. MedChemComm. 2013;4(2):443-449. doi:10.1039/C2MD20239E View Source
- [3] Tu Z, Xu J, Jones LA, Li S, Mach RH. Carbon-11 labeled papaverine as a PET tracer for imaging PDE10A: radiosynthesis, in vitro and in vivo evaluation. Nucl Med Biol. 2010;37(3):133-141. IC50 = 36 nM for PDE10A. View Source
